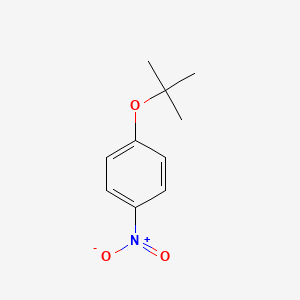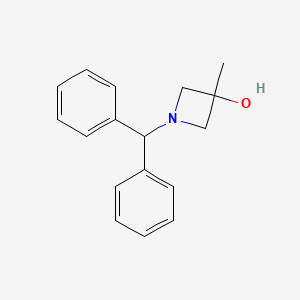
1-Benzhydryl-3-methylazetidin-3-ol
Overview
Description
1-Benzhydryl-3-methylazetidin-3-ol is a compound that belongs to the class of organic compounds known as azetidines, which are characterized by a three-carbon, one-nitrogen ring structure. This particular compound has been the subject of various research studies due to its potential pharmaceutical applications.
Synthesis Analysis
The synthesis of related azetidine derivatives has been explored in several studies. For instance, an improved one-pot synthesis of 1-benzhydrylazetidin-3-ol has been developed, which is efficient for multikilogram-scale production with high yield (80%) and purity (99.3 area %) . Another study reported the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols through a process involving imination, alkylation, and reduction, resulting in compounds with cis stereochemistry at C-2 and C-4 positions .
Molecular Structure Analysis
The molecular structure and stereochemistry of azetidine derivatives have been confirmed using single crystal X-ray diffraction analysis . This technique allows for the precise determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Azetidine compounds can undergo various chemical reactions. For example, spiroazetidinones have been shown to undergo reductive cleavage with lithium aluminum hydride to form different products depending on the substituents present on the azetidin-2-one ring . Additionally, the amino-Claisen rearrangement of vinyl-azetidino benzoquinones has been used to synthesize heterobicyclic quinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as IR, Mass, and NMR are commonly used to confirm the structures of synthesized compounds . Quantum chemical computations, including DFT/B3LYP calculations, can provide insights into vibrational frequencies, electronic absorption, HOMO-LUMO gaps, molecular electrostatic potential, and other properties of azetidine molecules .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : The synthesis of 1-Benzhydryl-3-methylazetidin-3-ol involves regio- and stereoselective alkylation. A study by Salgado et al. (2002) details the synthesis of 4-alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols, starting from 1-benzhydryl-2-methoxymethylazetidin-3-one, followed by imination, alkylation, and hydrolysis, leading to compounds with cis stereochemistry (Salgado et al., 2002).
Chemical Reactions and Properties
- Reductive and Oxidative Cleavages : Singh and Luntha (2011) investigated the reductive cleavage of titled spiroazetidinones, leading to compounds like 3-benzhydryl-1-methylindole and a γ-amino alcohol, showing the versatility of the molecule in different chemical reactions (Singh & Luntha, 2011).
Applications in Drug Synthesis and Inhibition Studies
- Role in Synthesizing Inhibitors : A study by Micetich et al. (1987) described the synthesis of benzhydryl 2 beta-[(1,2,3-triazol-1-yl)methyl]-2 alpha-methylpenam-3 alpha-carboxylate 1,1-dioxide, showcasing its potential as a potent inhibitor of various bacterial beta-lactamases. This indicates the role of 1-Benzhydryl-3-methylazetidin-3-ol derivatives in developing inhibitors for medical applications (Micetich et al., 1987).
Corrosion Inhibition
- Corrosion Inhibition in Steel : Research by Yadav et al. (2015) demonstrated the use of derivatives of 1-Benzhydryl-3-methylazetidin-3-ol in corrosion inhibition for oil well tubular steel in hydrochloric acid solution, highlighting its application in industrial processes (Yadav et al., 2015).
Antibacterial Agents
- Antibacterial Agent Synthesis : Frigola et al. (1995) synthesized a series of 7-(3-amino-2-methyl-1-azetidinyl)-1,4-dihydro-6-fluoro-4-oxoquinoline- and -1,8-naphthyridine-3-carboxylic acids, indicating its use in creating antibacterial agents, demonstrating the compound's importance in medicinal chemistry (Frigola et al., 1995).
Process Development for Pharmaceutical Applications
- Improved Synthesis for Pharmaceutical Applications : An improved process for the preparation of 1-benzhydrylazetidin-3-ol was developed by Reddy et al. (2010), showcasing its importance in the pharmaceutical industry and the ongoing efforts to optimize its production (Reddy et al., 2010).
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling . If the compound gets in the eyes, it’s recommended to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1-benzhydryl-3-methylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(19)12-18(13-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,19H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVZHHLJPZIBCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437267 | |
| Record name | 1-benzhydryl-3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40320-63-6 | |
| Record name | 1-Benzhydryl-3-methylazetidin-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40320-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzhydryl-3-methylazetidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


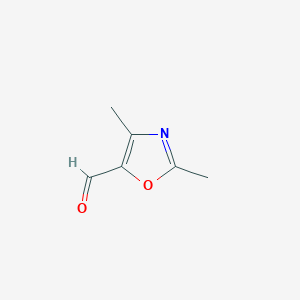

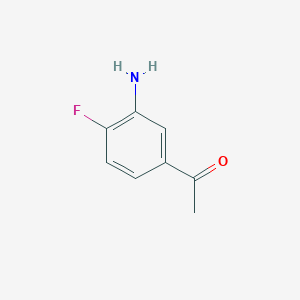

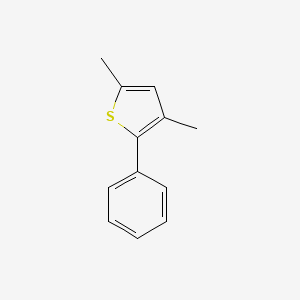
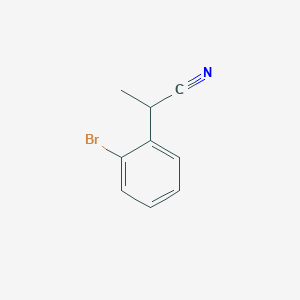
![6-Bromobenzo[d]isoxazol-3-amine](/img/structure/B1278436.png)


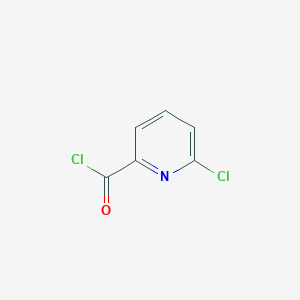
![Methanimidamide, N,N-dimethyl-N'-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B1278445.png)

